![molecular formula C13H16ClNO2 B2977311 Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride CAS No. 2177264-88-7](/img/structure/B2977311.png)
Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride
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Overview
Description
Spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid hydrochloride is a type of spirocyclic compound . Spirocyclic compounds are unique due to their rigidity and three-dimensional geometries . They are present in a wide range of pharmaceuticals and biologically important natural alkaloids . Spiroindolines and spiroindoles, which are classes of spirocyclic compounds, possess versatile reactivity which enables them to act as precursors for other privileged heterocycles .
Molecular Structure Analysis
Spiroindolines and spiroindoles are an important class of spirocyclic compounds present in a wide range of pharmaceuticals and biologically important natural alkaloids . There are two classes of spiroindoles based on the position of the spirocycle: C2-spirocyclicindolines and C3 .Chemical Reactions Analysis
Spiroindolines and spiroindoles possess versatile reactivity which enables them to act as precursors for other privileged heterocycles . Wang and co-workers have reported a catalytic asymmetric [3+2] cycloaddition reaction of 3-amino oxindole HCl-salt, aldehyde, and α,β-enone to gain access to a diverse array of spiro[pyrrolidine-2,3′-oxindoles] with high levels of regio- and enantiocontrol .Scientific Research Applications
- Spiroindole and spirooxindole derivatives have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit cancer cell growth and metastasis .
- For instance, Spirotryprostatin A and Spirotryprostatin B inhibit microtubule assembly, while Pteropodine and Isopteropodine affect muscarinic serotonin receptors .
- For example, a chemo- and diastereo-selective [3 + 2] cycloaddition reaction using readily available NaOH as the sole catalyst .
Anticancer Activity
Synthetic Precursors
Green Synthesis
Novel Spirocyclic Structures
Mechanism of Action
Target of Action
It is known that spiroindole and spirooxindole scaffolds, which are structurally similar to this compound, have been used in drug design processes against cancer cells, microbes, and various diseases . They have inherent three-dimensional nature and ability to project functionalities in all three dimensions, making them biological targets .
Mode of Action
Compounds with similar structures have shown to interact with their targets leading to various biological effects .
Biochemical Pathways
Spiroindole and spirooxindole scaffolds, which are structurally similar to this compound, are known to affect a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Result of Action
Compounds with similar structures have shown a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
properties
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-12(16)9-3-4-11-10(7-9)13(8-14-11)5-1-2-6-13;/h3-4,7,14H,1-2,5-6,8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPOELWKCUYAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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